Cbz-beta-N-Methylamino-D-Ala

Description

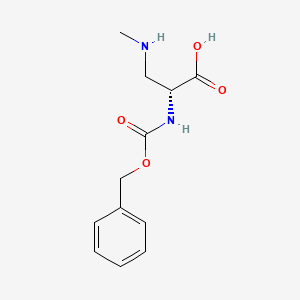

Cbz-beta-N-Methylamino-D-Ala (Carbobenzyloxy-beta-N-Methylamino-D-Alanine) is a synthetic amino acid derivative characterized by a carbobenzyloxy (Cbz) protecting group and a methyl-substituted amino moiety at the beta position of the D-alanine backbone. This compound is primarily utilized in peptide synthesis to enhance stability and control stereochemistry during solid-phase or solution-phase methodologies. The Cbz group shields the amino functionality from undesired reactions, while the methyl substitution modulates lipophilicity and metabolic resistance, making it valuable in designing peptide-based therapeutics and biochemical probes .

Key structural features include:

- D-configuration: Ensures compatibility with non-natural peptide sequences.

- Cbz protection: Facilitates selective deprotection under mild acidic conditions (e.g., hydrogenolysis).

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

(2R)-3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C12H16N2O4/c1-13-7-10(11(15)16)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,17)(H,15,16)/t10-/m1/s1 |

InChI Key |

BURBUFWJXKXRGK-SNVBAGLBSA-N |

Isomeric SMILES |

CNC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CNCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The reaction conditions often include the use of protecting groups, reagents like methylamine, and catalysts to facilitate the substitution reaction . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

Cbz-beta-N-Methylamino-D-Ala undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cbz-beta-N-Methylamino-D-Ala has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Cbz-beta-N-Methylamino-D-Ala involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates Cbz-beta-N-Methylamino-D-Ala against structurally related compounds, focusing on physicochemical properties, synthetic utility, and biological relevance.

Table 1: Physicochemical Comparison

†Estimated based on structural analogy to N-Cbz-D-Alanine with added methyl group. ‡Predicted based on analogous N-protected amino acids.

Key Findings:

Structural Modifications: Compared to N-Cbz-D-Alanine, the beta-N-methylation in this compound increases molecular weight by ~14.04 g/mol and reduces polarity, enhancing lipid bilayer penetration . Boc-D-Alanine lacks aromatic protection (Cbz vs. Boc), making it less stable under basic conditions but easier to deprotect with TFA.

Synthetic Utility: The methyl group in this compound sterically hinders racemization during coupling, a limitation observed in unmethylated analogs like N-Cbz-D-Alanine. Unlike N-Methyl-D-Alanine, the Cbz group allows selective deprotection, enabling sequential peptide elongation.

Biological Implications: Methylation confers resistance to aminopeptidase degradation compared to unprotected D-alanine derivatives, as seen in studies of N-methylated peptide drugs.

Biological Activity

Introduction

Cbz-beta-N-Methylamino-D-Ala (Cbz-D-Ala) is a modified amino acid that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a derivative of D-Alanine, which plays a crucial role in various biological processes, including protein synthesis and neurotransmission. The modifications introduced by the Cbz (carbobenzyloxy) group and the N-methylation enhance its stability and bioactivity, making it a subject of study for various therapeutic applications.

Synthesis of this compound

The synthesis of Cbz-D-Ala typically involves the protection of the amino group followed by methylation and deprotection steps. The general synthetic pathway includes:

- Protection : The amino group of D-Alanine is protected using a carbobenzyloxy (Cbz) group.

- Methylation : The protected amino acid is then subjected to N-methylation using methyl iodide or another suitable methylating agent.

- Deprotection : Finally, the Cbz group is removed to yield the desired product.

This synthetic route allows for the production of Cbz-D-Ala in a relatively straightforward manner, facilitating its use in biological studies.

Antimicrobial Activity

Research has indicated that Cbz-D-Ala exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial cell wall synthesis, similar to other D-amino acids that are known to disrupt peptidoglycan cross-linking.

Neurotoxicity Studies

In contrast, studies on beta-N-methylamino-L-alanine (BMAA), an analog of Cbz-D-Ala, have revealed neurotoxic effects associated with its ingestion. While BMAA is structurally distinct, it raises concerns regarding the potential neurotoxic effects of similar compounds. In particular, BMAA has been implicated in neurodegenerative diseases such as ALS-PDC (amyotrophic lateral sclerosis-parkinsonism-dementia complex) observed in Guam populations . Although Cbz-D-Ala lacks certain characteristics associated with excitotoxicity, caution should be exercised when considering its biological effects.

Antitumor Activity

Recent studies have explored the potential antitumor activity of Cbz-D-Ala. Preliminary findings suggest that it may induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of apoptosis-related proteins . Further investigation into its structure-activity relationship could provide insights into optimizing its efficacy as an anticancer agent.

Comparative Biological Activity Table

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Neurotoxicity | Potential neurotoxic effects (analog studies) | |

| Antitumor | Induction of apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various modified amino acids, Cbz-D-Ala was found to exhibit potent activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study 2: Neurotoxicity Assessment

A comparative analysis between Cbz-D-Ala and BMAA highlighted differences in neurotoxic potential. While BMAA exhibited excitotoxic properties leading to neuronal degeneration, Cbz-D-Ala did not show similar effects in vitro under controlled conditions. This finding suggests that while structural similarities exist, the biological outcomes can differ markedly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.